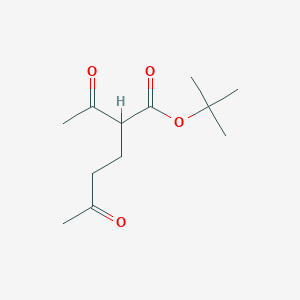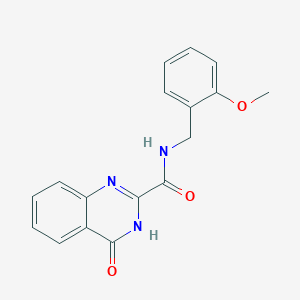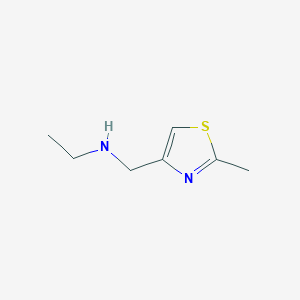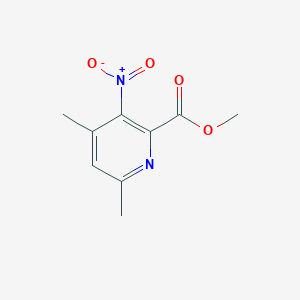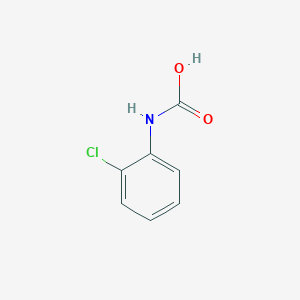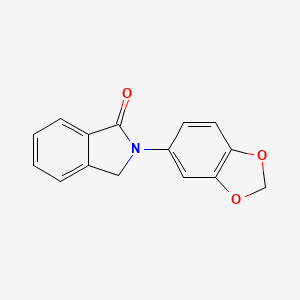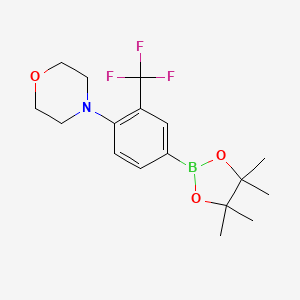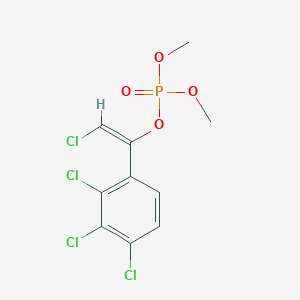
2-Chloro-1-(2,3,4-trichlorophenyl)vinyl dimethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate involves the reaction of 2,3,4-trichlorobenzaldehyde with dimethyl phosphite in the presence of a base, followed by chlorination . The reaction conditions typically include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst: Bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The reaction mixture is subjected to purification steps such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
[(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In neutral or acidic media, it hydrolyzes slowly, while in alkaline media, it hydrolyzes rapidly.
Oxidation: It can be oxidized to form corresponding oxides.
Substitution: It can undergo nucleophilic substitution reactions, especially at the phosphorus atom.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions with varying pH levels.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products Formed
Hydrolysis: Produces phosphoric acid derivatives and chlorinated phenols.
Oxidation: Forms oxides and chlorinated by-products.
Substitution: Results in substituted phosphates and chlorinated compounds.
Scientific Research Applications
[(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate has diverse applications in scientific research:
Chemistry: Used as a model compound to study organophosphate chemistry and reaction mechanisms.
Biology: Employed in studies on insect physiology and resistance mechanisms.
Medicine: Investigated for its effects on acetylcholinesterase inhibition and potential therapeutic uses.
Industry: Utilized in the development of pest control products and veterinary medicines
Mechanism of Action
The primary mechanism of action of [(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to paralysis and death of the target pests . The molecular targets include the active site of acetylcholinesterase, where it forms a covalent bond, preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Malathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Chlorpyrifos: A widely used organophosphate with broader pest control applications.
Diazinon: An organophosphate insecticide used in agriculture and household pest control.
Uniqueness
[(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate is unique due to its specific structure, which provides high efficacy against a range of pests while maintaining relatively low toxicity to non-target organisms. Its stability and effectiveness in various environmental conditions also distinguish it from other similar compounds .
Properties
CAS No. |
37913-85-2 |
|---|---|
Molecular Formula |
C10H9Cl4O4P |
Molecular Weight |
366.0 g/mol |
IUPAC Name |
[(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate |
InChI |
InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-8(5-11)6-3-4-7(12)10(14)9(6)13/h3-5H,1-2H3/b8-5+ |
InChI Key |
CKRKMPZQCMAKGJ-VMPITWQZSA-N |
Isomeric SMILES |
COP(=O)(OC)O/C(=C/Cl)/C1=C(C(=C(C=C1)Cl)Cl)Cl |
Canonical SMILES |
COP(=O)(OC)OC(=CCl)C1=C(C(=C(C=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)
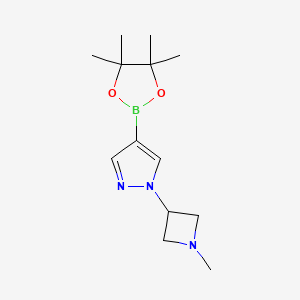
![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)
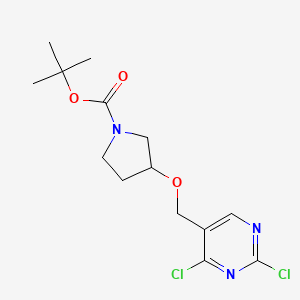
![Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)

